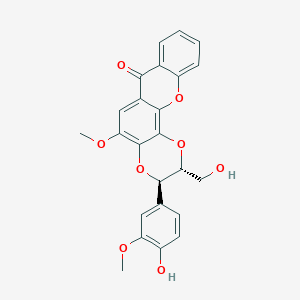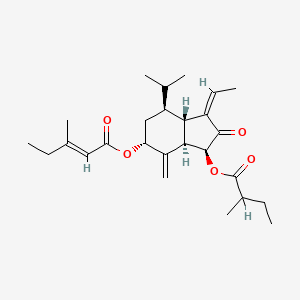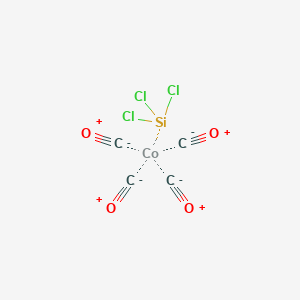
Fatty Acid methyl ester GC-MS Mixture
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This mixture contains various fatty acid methyl esters. The mixture is supplied in an amber ampule in which the headspace has been purged with argon to prevent lipid oxidation. This product has been designed for direct use in GC-MS applications. The solution may be serially diluted for preparation of calibrators and QC standards and/or used directly as a system suitability standard or tuning standard. After opening, we recommend that the mixture be transferred immediately to a 1 ml glass screw cap vial, to prevent solvent evaporation, and stored at -20°C. The mixture should be discarded after multiple freeze/thaw cycles.The fatty acid methyl esters represented in this mixture include the ester versions of various important essential fatty acids, as well as endogenous fatty acids, including those that serve as precursors in the production of many other lipids. As a more lipophilic form of the free acid, these lipids are often more amenable for the formulation of fatty acid-containing diets and dietary supplements.
Scientific Research Applications
Comprehensive Analysis of Fatty Acid Mixtures
Gas chromatography combined with field ionization mass spectrometry (FI-MS) is employed for analyzing mixtures of fatty acid methyl esters (FAMEs). This method classifies FAMEs based on carbon numbers, unsaturation degrees, and structural isomers, providing detailed insights into the geometry, position, and structure of unknown FAMEs. It's particularly useful in analyzing fish, canola, biodiesel oils, and standard FAME mixtures, offering a wealth of information in a single run (Hejazi et al., 2009).
Lipid Analysis in Biodiesel/Bioproduct Research
A GC-MS technique for FAME analysis allows distinction between bound and free fatty acids, crucial for understanding and optimizing biosynthetic pathways. This method, involving alkaline methyl esterification and TMS derivatization, can analyze various lipids, including sterols, in algae and crop plants. It also introduces field ionization (GC-FI-MS) for better fatty acid annotation and PUFA determination (Furuhashi et al., 2016).
Characterization of Polyunsaturated Fatty Acids
GC-MS helps in characterizing mixtures of polyunsaturated fatty acids through various derivatives. A method for oxidizing mixtures of polyunsaturated fatty acid methyl esters by osmium tetroxide is outlined, offering an efficient way to separate these compounds chromatographically and determine their complete structure (Dommes et al., 1976).
Unambiguous Characterization of Fatty Acids
GC-MS allows for the accurate identification of both saturated and unsaturated fatty acids and dimethyl acetals from natural mixtures. The use of a polar siloxane column combined with a methyl siloxane packing at the column outlet minimizes leakage and improves thermal stability, aiding in the precise characterization of fatty acids (Myher et al., 1974).
Determination of Fatty Acids in Biological Samples
This method involves the use of GC-MS for the determination of FAMEs in various biological samples, including human plasma. The technique is characterized by its simplicity, rapid analysis, high accuracy, and the ability to handle a large amount of data safely (Fang-ting, 2008).
properties
Product Name |
Fatty Acid methyl ester GC-MS Mixture |
|---|---|
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B1164480.png)
